L-Amoxicillin
Overview
Description
L-Amoxicillin is a complex organic compound with significant applications in the field of medicine. This compound is known for its broad-spectrum antibacterial properties and is commonly used in the treatment of various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Amoxicillin involves several steps. One common method includes the reaction of 6-aminopenicillanic acid with 4-hydroxyphenylglycine under specific conditions to form the desired compound . The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where the reaction conditions can be precisely controlled. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Amoxicillin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may result in compounds with different functional groups .
Scientific Research Applications
L-Amoxicillin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on bacterial cell walls and its potential use in developing new antibiotics.
Medicine: Widely used as an antibiotic to treat bacterial infections.
Industry: Used in the production of various pharmaceutical products.
Mechanism of Action
The mechanism of action of L-Amoxicillin involves inhibiting the synthesis of bacterial cell walls. This compound targets specific enzymes involved in the cross-linking of peptidoglycan chains, which are essential for maintaining the structural integrity of bacterial cell walls. By inhibiting these enzymes, the compound disrupts the cell wall synthesis, leading to the lysis and death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Ampicillin: Another broad-spectrum antibiotic with a similar mechanism of action.
Amoxicillin: A derivative of ampicillin with improved absorption and efficacy.
Penicillin G: A naturally occurring antibiotic with a narrower spectrum of activity.
Uniqueness
L-Amoxicillin is unique due to its broad-spectrum activity and its ability to target a wide range of bacterial species. Its chemical structure allows for better absorption and stability compared to other similar compounds .
Properties
Molecular Formula |
C16H19N3O5S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24) |
InChI Key |
LSQZJLSUYDQPKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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